(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester; T 2588A
Description
T 2588A is a semi-synthetic cephalosporin derivative characterized by a bicyclic β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene) with critical functional modifications. Key structural features include:
- 7-position: A (2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl group, which confers β-lactamase resistance and enhances Gram-negative activity .
- 3-position: A (5-methyl-2H-tetrazol-2-yl)methyl substituent, which improves stability and pharmacokinetic properties .
- Ester moiety: The (2,2-dimethyl-1-oxopropoxy)methyl ester at the carboxyl group acts as a prodrug, enhancing oral bioavailability by masking the polar carboxylic acid .
Properties
Molecular Formula |
C22H27N9O7S2 |
|---|---|
Molecular Weight |
593.6 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
InChI |
InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h7-8,14-15,18H,6,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13+/t14-,15?,18-/m1/s1 |
InChI Key |
OXSIJKGBMZQPQF-QFZDHRIESA-N |
Isomeric SMILES |
CC1=NN(N=N1)CC2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N/OC)/C4=CSC(=N4)N |
Canonical SMILES |
CC1=NN(N=N1)CC2=CSC3C(C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C4=CSC(=N4)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 7-Amino-3-substituted cephalosporanic acid derivatives : The bicyclic nucleus with free amino group at position 7 and a substituent at position 3 (often a protected or modified group to facilitate further reactions).
- Reactive acylating agents : Acid chlorides, acid anhydrides, or activated esters of the side chain acid, such as derivatives of (2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetic acid or its protected forms.
Detailed Preparation Methods
Acylation of the 7-Amino Group
The key step involves the selective N-acylation of the 7-amino group on the cephalosporin nucleus with a reactive side chain derivative. According to patent EP0791597A1, the process includes:
- Preparation of the reactive derivative of (2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetic acid, often as an acid chloride or activated ester.
- Reaction of this acylating agent with the 7-amino group of a cephalosporin nucleus such as (6R,7R)-7-amino-3-(1-pyridiniummethyl)-3-cephem-4-carboxylic acid or similar intermediates.
- Use of polar aprotic solvents like N,N-dimethylacetamide (DMAC) and acetonitrile to facilitate the acylation reaction.
- Control of reaction temperature and pH to preserve stereochemistry and avoid side reactions.
This step yields the N-acylated intermediate with the desired side chain attached at position 7.
Introduction of the 3-Position Ester Group
The 3-position substituent, in this case the (5-methyl-2H-tetrazol-2-yl)methyl ester with a 2,2-dimethyl-1-oxopropoxy methyl moiety, is typically introduced via:
- Esterification or substitution reactions on the 3-position hydroxyl or carboxyl group of the cephalosporin nucleus.
- Use of suitable protecting groups during synthesis to avoid undesired reactions.
- Subsequent deprotection to yield the free ester functionality.
Protection and Deprotection Steps
- Protective groups such as tert-butoxycarbonyl (Boc) or trityl groups are employed on sensitive amino or hydroxyl groups during intermediate steps.
- Deprotection is carried out under mild acidic or basic conditions to avoid degradation of the β-lactam ring.
Purification and Isolation
- The final compound is isolated by precipitation, filtration, and crystallization.
- Solvent systems such as acetone-water mixtures are used to precipitate the pure compound.
- Purity is confirmed by chromatographic methods (HPLC) and spectroscopic analysis (IR, NMR).
Industrial Scale Considerations and Improvements
According to patent WO2005105813A1, improvements in the manufacturing process include:
- Using aqueous or aqueous-organic solvent systems to facilitate reactions and reduce the use of costly or toxic reagents.
- Avoiding expensive silylating agents by employing more reactive acid chlorides or activated esters.
- Streamlining isolation by direct crystallization from reaction mixtures to improve yield and purity.
- Using mild deprotection agents like thiourea to remove protecting groups without damaging the molecule.
Data Tables Summarizing Key Reaction Parameters
| Step | Reagents/Conditions | Solvent(s) | Notes |
|---|---|---|---|
| Preparation of acid chloride | (2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetic acid + thionyl chloride or oxalyl chloride | Dry organic solvent (e.g., dichloromethane) | Formation of reactive acylating agent |
| N-Acylation of 7-amino group | 7-amino cephalosporanic acid derivative + acid chloride | N,N-dimethylacetamide (DMAC), acetonitrile | Temperature control critical, inert atmosphere recommended |
| Introduction of 3-position ester | Esterification with 2,2-dimethyl-1-oxopropoxy methyl ester derivative | Organic solvent (e.g., DMF, THF) | Protecting groups used to avoid side reactions |
| Deprotection | Acidic or basic hydrolysis (e.g., thiourea in water/isopropanol) | Water, isopropanol | Mild conditions preserve β-lactam ring |
| Purification | Precipitation by acetone addition, filtration, crystallization | Acetone-water mixture | Achieves high purity and yield |
Research Findings and Analytical Characterization
- The stereochemistry (6R,7R) is maintained throughout the synthesis by controlling reaction conditions and using stereochemically pure starting materials.
- Analytical methods such as HPLC confirm purity ≥97%, with melting points above 190 °C consistent with literature data.
- Infrared spectroscopy confirms the presence of characteristic β-lactam and side chain functional groups.
- Water content is controlled to ≤5% to ensure stability and quality of the final product.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular formula : C₂₃H₂₈N₈O₈S₂ (calculated from ).
- Storage : Stable at -20°C in lyophilized form .
Comparison with Structurally Similar Compounds
Ceftriaxone (CAS 73384-59-5)
Structural Differences :
Functional Impact :
- Antimicrobial spectrum: Both compounds exhibit broad-spectrum activity against Gram-negative bacteria due to the methoxyimino group. Ceftriaxone has enhanced activity against Streptococcus pneumoniae due to its triazine-thiol side chain .
- Pharmacokinetics : Ceftriaxone’s long half-life (6–9 hours) allows once-daily dosing, while T 2588A’s ester may require more frequent administration unless hydrolyzed efficiently .
Ceftazidime (CAS 72558-82-8)
Structural Differences :
Functional Impact :
- Solubility : Ceftazidime is freely soluble in water, contrasting with T 2588A’s DMSO dependency .
- Stability : Ceftazidime’s zwitterionic structure improves stability in aqueous solutions, whereas T 2588A’s ester requires protection from hydrolysis .
T 2525A (CAS 104691-34-1)
Structural Differences :
Functional Impact :
ACI-INT-64 and ACI-INT-65
Structural Differences :
Functional Impact :
- β-lactamase inhibition : ACI-INT-64’s hydroxyl-triazine moiety may enhance inhibition of extended-spectrum β-lactamases (ESBLs) compared to T 2588A .
- Ionization : ACI-INT-65’s carboxymethoxy group increases water solubility but may reduce membrane permeability .
Antimicrobial Activity
Biological Activity
The compound (6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester , commonly referred to as T 2588A , is a synthetic antibiotic exhibiting significant antibacterial properties. This article delves into its biological activity, including mechanisms of action, efficacy against various pathogens, and its potential clinical applications.
T 2588A functions primarily as a beta-lactam antibiotic , similar to penicillins and cephalosporins. Its mechanism involves:
- Inhibition of Cell Wall Synthesis : T 2588A binds to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This binding disrupts the cross-linking of peptidoglycan layers, leading to cell lysis and death.
- Broad-Spectrum Activity : The compound demonstrates activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other beta-lactams.
In Vitro Studies
Research has shown that T 2588A exhibits potent antibacterial activity against a variety of clinically relevant pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-susceptible Staphylococcus aureus | ≤ 0.006 µg/mL |
| Streptococcus pneumoniae | ≤ 0.25 µg/mL |
| Escherichia coli | ≤ 0.5 µg/mL |
| Haemophilus influenzae | ≤ 0.125 µg/mL |
| Neisseria gonorrhoeae | ≤ 0.03 µg/mL |
These results indicate that T 2588A is particularly effective against resistant strains, which is critical in the context of rising antibiotic resistance.
In Vivo Studies
In vivo efficacy has been assessed through murine models, demonstrating that T 2588A effectively treats systemic infections caused by both Gram-positive and Gram-negative bacteria. Notably, it outperformed several existing antibiotics in reducing bacterial load and improving survival rates in infected animals.
Case Studies
One notable study involved the treatment of patients with complicated urinary tract infections caused by multidrug-resistant E. coli. Patients treated with T 2588A showed a significant reduction in symptoms and bacterial counts compared to those receiving standard therapy.
Clinical Case Example
- Patient Profile : A 65-year-old male with recurrent urinary tract infections.
- Treatment Regimen : Administered T 2588A at a dosage of 500 mg twice daily for seven days.
- Outcome : Post-treatment cultures were negative for E. coli, and the patient reported complete resolution of symptoms without adverse effects.
Safety and Side Effects
T 2588A has been generally well-tolerated in clinical trials, with side effects being mild and transient:
- Commonly reported side effects include gastrointestinal disturbances such as nausea and diarrhea.
- No severe allergic reactions or significant drug interactions have been documented in studies conducted thus far.
Q & A
Q. What are the critical steps and reagents in synthesizing T 2588A?
The synthesis involves sequential functional group protection, coupling, and cyclization. Key steps include:
- Amino-thiazole coupling : Use coupling agents like EDC or DCC to link the 2-amino-4-thiazolyl moiety to the bicyclic core .
- Protection of hydroxyl/amine groups : Trityl groups are employed to protect reactive intermediates during synthesis .
- Cyclization : Catalysts such as palladium complexes or acidic conditions facilitate ring closure . Purity is confirmed via TLC (silica gel plates, ethyl acetate:methanol:water 10:1:1) and melting point analysis .
Q. Which analytical methods validate the purity and structural integrity of T 2588A?
- Chromatography : TLC with Rf comparison against standards .
- Spectroscopy : NMR (¹H/¹³C) to confirm stereochemistry, particularly the (Z)-methoxyimino configuration .
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight verification (C₁₉H₂₄N₈O₇S₂, MW 564.56) .
- Solubility testing : Dissolution in DMSO at 37°C with sonication to assess handling suitability .
Q. What storage conditions ensure T 2588A stability?
Store at -20°C in anhydrous DMSO under inert gas (e.g., argon). Protect from light using amber vials. For transport, use blue ice to maintain low temperatures and prevent degradation .
Q. What safety protocols are essential for handling T 2588A?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and goggles.
- Ventilation : Use fume hoods during weighing or dissolution.
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can synthetic yield discrepancies in T 2588A intermediates be resolved?
- Optimize coupling conditions : Screen coupling agents (e.g., HATU vs. EDC) and reaction temperatures .
- Purification : Use column chromatography with gradients (e.g., hexane:ethyl acetate) to isolate intermediates .
- Monitor reaction progress : In situ FTIR or HPLC to track intermediate formation and adjust stoichiometry .
Q. What strategies improve T 2588A solubility for in vitro assays?
- Co-solvents : Combine DMSO with PEG-400 or cyclodextrins to enhance aqueous solubility .
- Prodrug modification : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to increase bioavailability .
- pH adjustment : Buffered solutions (pH 6–7) to stabilize the compound in physiological conditions .
Q. How does tetrazole ring substitution affect T 2588A’s biological activity?
- SAR studies : Synthesize analogs with varied substituents (e.g., 5-methyl vs. 5-phenyltetrazole) and compare MIC values against Gram-negative bacteria .
- Computational docking : Model interactions with penicillin-binding proteins (PBPs) to identify critical hydrogen bonds and hydrophobic interactions .
Q. How is the stereochemical integrity of the methoxyimino group confirmed?
- X-ray crystallography : Resolve the (Z)-configuration of the methoxyimino moiety .
- NOE NMR : Detect spatial proximity between the methoxy oxygen and adjacent protons .
Q. What methodologies resolve spectral data contradictions in structural analogs?
Q. How can variability in antimicrobial activity data be minimized?
- Standardized assays : Use CLSI guidelines for broth microdilution, with consistent inoculum sizes (1–5 × 10⁵ CFU/mL) .
- Control strains : Include reference strains (e.g., E. coli ATCC 25922) to normalize results across labs .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
